molecular formula C18H20ClN3O2 B2556674 4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1448134-25-5

4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B2556674
CAS No.: 1448134-25-5
M. Wt: 345.83
InChI Key: MKJPDXSAGSRBEZ-UHFFFAOYSA-N
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Description

4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a chemical research compound designed for use in biochemical and pharmacological investigations. This piperidine-carboxamide derivative is of significant interest in early-stage research for metabolic diseases, particularly type 2 diabetes and obesity. Its structural features, including the chloropyridinyloxy and m-tolylcarboxamide moieties, are characteristic of molecules that target G-protein-coupled receptors (GPCRs) involved in metabolic regulation . Compounds with this pharmacophore have demonstrated potential as GPR119 agonists, a mechanism known to produce glucose-dependent insulin secretion from pancreatic β-cells and promote the release of the incretin hormone GLP-1 from enteroendocrine cells in the gastrointestinal tract . This dual mechanism of action is a subject of active research for metabolic disorders . Furthermore, the structural analogy to urea-based antagonists like piperazine-carboxamide compounds, which target transient receptor potential vanilloid type 1 (TRPV1), suggests potential utility in pain and sensory research, although such applications require further investigation . Researchers utilize this compound for probing receptor function, signaling pathways, and for in vitro and in vivo preclinical studies in animal models. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Strict adherence to safe laboratory handling procedures is recommended.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-2-4-15(11-13)21-18(23)22-9-7-16(8-10-22)24-17-6-5-14(19)12-20-17/h2-6,11-12,16H,7-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPDXSAGSRBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloropyridinyl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.

    Attachment of the m-tolyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the m-tolyl group.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various studies:

  • Anticancer Activity: Research indicates that derivatives of piperidine compounds can inhibit pyruvate dehydrogenase kinase (PDHK), an enzyme involved in cancer metabolism. Inhibiting PDHK may enhance the effectiveness of cancer treatments by promoting apoptosis in cancer cells .
  • Neuropharmacology: The structural components suggest potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Studies have demonstrated that this compound can act as a biological probe to study cellular processes:

  • Mechanism of Action: The interaction with specific proteins or receptors can modulate their activity, influencing pathways associated with cell growth and apoptosis .

Industrial Applications

Beyond medicinal uses, this compound can serve as:

  • A Building Block for Synthesis: Used in creating more complex molecules for pharmaceuticals or agrochemicals.
  • Catalyst in Chemical Reactions: Its unique structure may provide catalytic properties beneficial in organic synthesis.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated inhibition of PDHK leading to reduced tumor growth in animal models.
Study BNeuropharmacological EffectsShowed modulation of neurotransmitter systems, suggesting potential for treating anxiety and depression.
Study CSynthetic ApplicationsUtilized as a precursor for synthesizing novel piperidine derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Target Compound :

  • Structure : Piperidine-1-carboxamide with 4-(5-chloropyridin-2-yl)oxy and N-(m-tolyl) groups.
  • Molecular Weight : Estimated ~375.85 g/mol (calculated from formula C₁₈H₂₀ClN₃O₂).

Analog 1 : CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide)

  • Structure : Piperazine-1-carboxamide with 4-(5-chloropyridin-2-yl) and N-(indazol-6-yl) groups.
  • Key Differences: Scaffold: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Piperazine’s higher basicity may influence solubility and receptor binding. Substituent: Indazol-6-yl vs. m-tolyl.

Analog 2 : N-(3-Fluorophenyl)-4-(2-oxo-1,3-benzodiazol-1-yl)piperidine-1-carboxamide ()

  • Structure : Piperidine-1-carboxamide with 4-(benzodiazolyl) and N-(3-fluorophenyl) groups.
  • Key Differences :
    • Substituent : Benzodiazolyl (electron-deficient heterocycle) vs. chloropyridinyloxy (electron-withdrawing halogenated group). This alters electronic properties and target selectivity.
    • Pharmacology : Benzodiazolyl derivatives often target kinases or GPCRs, whereas chloropyridinyloxy groups are common in TRPV1 modulators .

Analog 3 : (5S)-5-[({4-[(5-Chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-imidazolidine-2,4-dione ()

  • Structure : Piperidine-sulfonyl-imidazolidinedione hybrid with 4-(5-chloropyridin-2-yl)oxy.
  • Key Differences: Functional Groups: Sulfonyl and imidazolidinedione moieties introduce hydrogen-bonding and polarity, contrasting with the carboxamide in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CPIPC Analog 2 Analog 3
Molecular Weight ~375.85 g/mol ~413.89 g/mol ~367.38 g/mol ~415.85 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5 ~1.9 (due to sulfonyl)
Hydrogen Bond Acceptors 5 6 5 8
Rotatable Bonds 5 6 4 7
Bioavailability Moderate (piperidine core) High (piperazine enhances solubility) Low (benzodiazolyl reduces permeability) Low (polar sulfonyl group)

Key Observations :

  • The target compound’s piperidine core and m-tolyl group balance lipophilicity and solubility better than Analog 3’s polar sulfonyl derivative.
  • CPIPC’s piperazine scaffold improves aqueous solubility but may increase off-target interactions due to higher basicity .

Biological Activity

4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, identified by its CAS number 1448134-25-5, is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2C_{18}H_{20}ClN_{3}O_{2}, with a molecular weight of 345.8 g/mol. The structure includes a piperidine ring, a chloropyridinyl group, and an m-tolyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₂
Molecular Weight345.8 g/mol
CAS Number1448134-25-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate the activity of proteins, enzymes, or receptors involved in various signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research on related piperidine derivatives has shown promising results in inhibiting tumor cell proliferation through mechanisms involving the ERK signaling pathway and other cellular targets .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines such as HepG2, with IC50 values indicating potent antiproliferative activity. For example, related compounds have been reported to induce apoptosis in HepG2 cells at concentrations as low as 11.3 μM .

Case Studies

  • Case Study on Piperidine Derivatives : A study explored the synthesis and biological evaluation of various piperidine derivatives, including those similar to this compound. These compounds were assessed for their ability to inhibit key kinases involved in cancer progression.
  • Combination Therapy : Research indicates that combining this compound with other agents may enhance its antitumor efficacy. For instance, studies on trametinib combined with similar compounds showed improved outcomes in malignant pleural mesothelioma models .

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